![molecular formula C13H11N5O2 B2677095 2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-phenylacetamide CAS No. 1327592-50-6](/img/structure/B2677095.png)
2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, and antiproliferative effects .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . For example, one method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Molecular Structure Analysis
The molecular structure of these compounds can be determined using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and depend on the specific substituents present on the triazolopyrimidine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as melting point and spectral data, can be determined using various analytical techniques .
Applications De Recherche Scientifique
- The [1,2,4]triazolo[4,3-a]pyrimidinone ring system has been associated with antitumor properties . Researchers have explored derivatives of this scaffold for their potential in cancer therapy. The compound’s structural features may interfere with tumor cell growth or signaling pathways.
- The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been investigated as a template for designing new inhibitors of lysine-specific demethylase 1 (LSD1)^ . LSD1 plays a crucial role in epigenetic regulation, and inhibiting it could have implications in cancer treatment.
- CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer therapy. Researchers have designed small molecules based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds may selectively inhibit CDK2 in tumor cells^ .
- FABP4 and FABP5 are potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes. Compounds with the [1,2,4]triazolo[4,3-a]pyrimidinone ring system have been explored for their interactions with FABPs^ .
- The compound’s angular norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones have been synthesized using a retro Diels-Alder protocol. This method efficiently constructs the heterocyclic system and provides access to novel derivatives^ .
- A KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines has been developed to produce substituted 1,2,4-triazolo[4,3-a]pyridines. This transition-metal-free procedure offers economic and environmental advantages^ .
Antitumor Activity
Epigenetic Modulation
CDK2 Inhibition
Fatty Acid-Binding Proteins (FABPs)
Synthetic Methodology
Transition-Metal-Free Synthesis
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c19-11(15-10-5-2-1-3-6-10)9-18-13(20)17-8-4-7-14-12(17)16-18/h1-8H,9H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNRIHGJNIYOHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CC=NC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-phenylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.